

What are the physicochemical properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde?

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)thiazole-4-carbaldehyde

Cat. No.: B1440674

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An In-Depth Technical Guide to the Physicochemical Properties of **2-(2-Bromophenyl)thiazole-4-carbaldehyde**

Introduction

In the landscape of modern drug discovery and synthetic chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the thiazole scaffold is of paramount importance, appearing in numerous FDA-approved drugs. **2-(2-Bromophenyl)thiazole-4-carbaldehyde** is a key intermediate, a versatile building block whose unique substitution pattern offers multiple avenues for synthetic elaboration.^[1] Its structure, featuring a reactive aldehyde group and a bromophenyl moiety ripe for cross-coupling reactions, makes it a valuable precursor for developing novel, biologically active molecules.^{[1][2][3]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Bromophenyl)thiazole-4-carbaldehyde**. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the experimental methodologies required to determine these properties, explaining the scientific rationale behind each protocol. By understanding these fundamental characteristics, researchers can better predict the compound's behavior in biological systems, optimize reaction conditions, and design more effective drug candidates.

Physicochemical Properties Summary

A thorough understanding of a compound's physicochemical profile is the foundation of its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known and computationally predicted properties of **2-(2-Bromophenyl)thiazole-4-carbaldehyde**.

Property	Value	Source
IUPAC Name	2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde	PubChem[4]
CAS Number	885279-14-1	Chem-Impex, PubChem[1][4]
Molecular Formula	C ₁₀ H ₆ BrNOS	Chem-Impex, PubChem[1][4]
Molecular Weight	268.13 g/mol	Chem-Impex, PubChem[1][4]
Appearance	Pale yellow solid	Chem-Impex[1]
Purity	≥ 95% (HPLC)	Chem-Impex[1]
Melting Point	Not experimentally determined. Expected to be a solid at room temperature.	N/A
Computed XLogP3	3.1	PubChem[4]
Topological Polar Surface Area	58.2 Å ²	PubChem[4]
Hydrogen Bond Donors	0	PubChem[4]
Hydrogen Bond Acceptors	3	PubChem[4]
Rotatable Bonds	2	PubChem[4]
Storage Conditions	Store at 0-8 °C	Chem-Impex[1]

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, self-validating protocols for determining the critical physicochemical parameters of **2-(2-Bromophenyl)thiazole-4-carbaldehyde**. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodology.

Solubility Profiling

Expertise & Experience: Solubility is a critical determinant of a drug candidate's bioavailability. A compound's solubility across a pH range can predict its behavior in the gastrointestinal tract and its suitability for various formulations. This protocol employs a qualitative, tiered approach to classify solubility, which is a rapid and resource-efficient method in early-stage development.^{[5][6]} The choice of solvents (water, acidic, and basic solutions) is designed to probe the compound's ionizability.^[7]

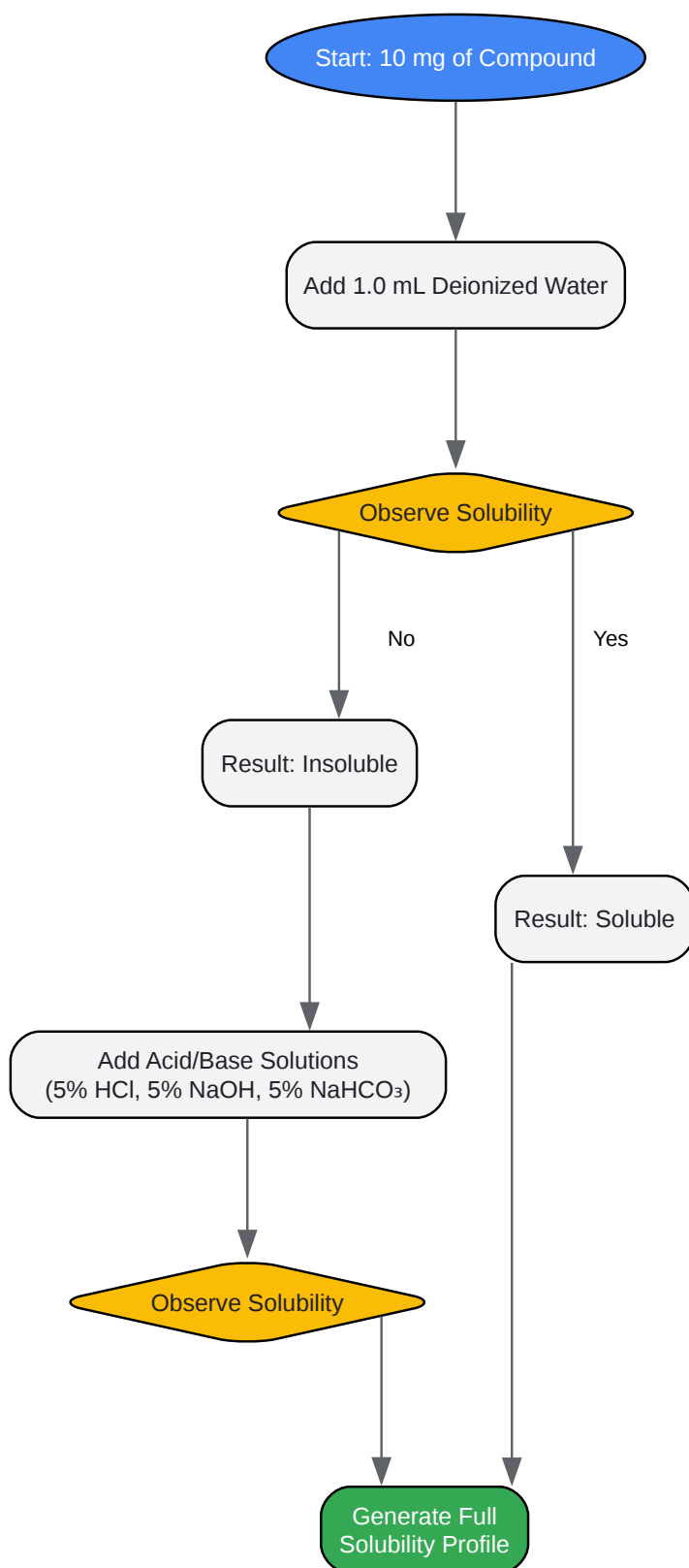
Experimental Protocol: Tiered Solubility Assessment

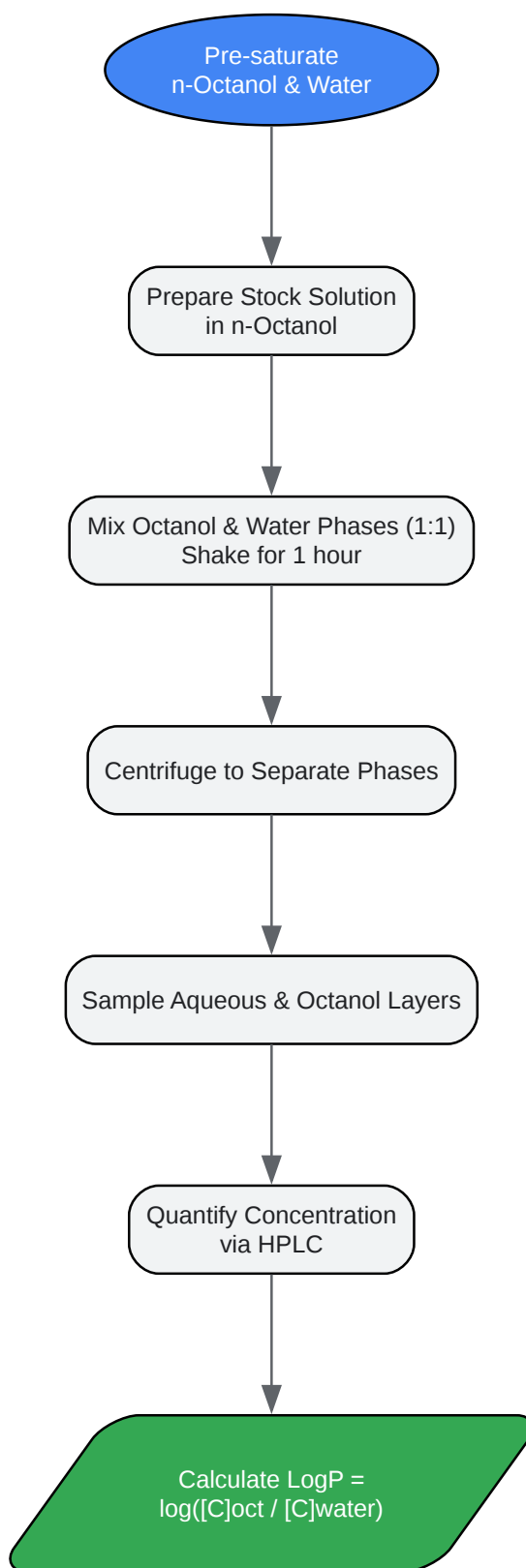
- **Preparation:** Label five clean, dry test tubes. Accurately weigh approximately 10 mg of **2-(2-Bromophenyl)thiazole-4-carbaldehyde** into each tube.
- **Solvent Addition (Tier 1 - Neutral):**
 - To the first tube, add 1.0 mL of deionized water.
 - To the second tube, add 1.0 mL of n-octanol.
- **Agitation & Observation:** Vigorously shake/vortex each tube for 60 seconds.^[8] Allow the tubes to stand for 5 minutes and visually inspect for undissolved solid against a dark background. Classify as "Soluble," "Partially Soluble," or "Insoluble."
- **Solvent Addition (Tier 2 - Acidic/Basic):** If the compound is insoluble in water, proceed with the remaining tubes.
 - To the third tube, add 1.0 mL of 5% w/v aqueous Hydrochloric Acid (HCl).
 - To the fourth tube, add 1.0 mL of 5% w/v aqueous Sodium Bicarbonate (NaHCO₃).
 - To the fifth tube, add 1.0 mL of 5% w/v aqueous Sodium Hydroxide (NaOH).

- Agitation & Observation: Repeat the agitation and observation steps from step 3 for each of the Tier 2 solvents.
- Trustworthiness Check: Perform all tests in triplicate to ensure reproducibility. A known compound with established solubility characteristics should be run in parallel as a positive control to validate the test system.

Interpretation:

- Solubility in Water: Indicates polarity. Given the computed LogP of 3.1, low aqueous solubility is expected.[\[4\]](#)
- Solubility in 5% HCl: Suggests the presence of a basic functional group (e.g., an amine). The thiazole nitrogen is weakly basic, but significant solubility is unlikely.
- Solubility in 5% NaOH/NaHCO₃: Indicates the presence of an acidic functional group. This compound contains no strong acidic protons, so it is expected to be insoluble.[\[6\]](#)





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